3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid
Description
3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid (CAS: 889953-23-5, C₁₆H₂₁NO₄) is a heterocyclic carboxylic acid derivative featuring a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen and a benzoic acid moiety at the 3-position of the pyrrolidine’s second carbon. This compound is widely utilized as an intermediate in pharmaceutical synthesis, particularly for forming amide bonds with amines, as demonstrated in its reaction with 1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol to yield tert-butyl 2-(3-((3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)carbamoyl)phenyl)pyrrolidine-1-carboxylate with 93% yield . Its Boc group enhances solubility and stability during synthetic steps, while the benzoic acid enables conjugation via carbodiimide-mediated coupling .
Properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-5-8-13(17)11-6-4-7-12(10-11)14(18)19/h4,6-7,10,13H,5,8-9H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIBTUILRRHUTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
This approach is advantageous for its direct introduction of the carboxylic acid group via carboxylation of an organolithium intermediate and is conducted in anhydrous solvents like THF.
Detailed Stepwise Preparation Example from Patent Literature
A representative preparation method reported involves the following steps:
| Step | Description | Key Reagents/Conditions | Outcome/Yield |
|---|---|---|---|
| 1 | Preparation of methyl 3-(2-(tert-butoxy)-2-oxoethyl) benzoate via coupling reaction | Activated zinc powder, tert-butyl 2-bromoacetate, methyl 3-iodobenzoate, Pd catalyst, Q-phos ligand, THF, 50 °C, 8 h | Compound 3 obtained as yellow oil, 41% yield |
| 2 | Free radical substitution of compound 3 to prepare compound 4 | Radical initiator (not specified), controlled temperature | Formation of intermediate compound 4 |
| 3 | Hydrolysis of compound 4 to yield 3-(1-(tert-butoxy)-1-oxo-propan-2-yl) benzoic acid (compound 5) | Acid or base hydrolysis under mild conditions | Target compound isolated with high purity and yield |
This method is noted for its short process route, mild reaction conditions, and ease of product purification, making it industrially feasible.
Reaction Conditions and Reagent Analysis
| Reaction Type | Reagents | Solvents | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Coupling (Pd-catalyzed) | Pd2(dba)3, Q-phos, Zn, tert-butyl 2-bromoacetate | THF | 50 °C | 8 h | Requires inert atmosphere (N2) |
| Organolithium formation | tert-butyl lithium or sec-butyl lithium | Anhydrous THF | -100 °C to -60 °C | 0.5–3 h | Strict anhydrous and low temp conditions |
| Carboxylation | Dry ice (CO2) | THF | -60 °C to 0 °C | 1–4 h addition, 6–24 h stirring | Excess CO2 ensures complete reaction |
| Reduction | Borane dimethyl sulfide complex | THF | Reflux | 1 h | Quenched with methanol post-reaction |
| Hydrolysis | Acidic or basic aqueous solution | Aqueous HCl or NaOH | Room temperature | Variable | Followed by extraction and purification |
Research Findings and Advantages
- The use of tert-butoxycarbonyl as a protecting group provides stability during multi-step synthesis and is easily removable under acidic conditions.
- The organolithium carboxylation method allows for precise introduction of the benzoic acid functionality with good yields.
- Free radical substitution and hydrolysis steps are conducted under mild conditions, minimizing side reactions.
- The synthetic routes have been optimized for industrial scalability, featuring straightforward purification steps such as silica gel chromatography and recrystallization.
- Stereochemical integrity is maintained through careful selection of reagents and reaction conditions, critical for biological activity of the final compound.
Summary Table of Preparation Methods
| Method | Starting Material | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| Arylic Cuprate Addition + Reduction | Enantiopure enone | 1,4-addition, lactam reduction, oxidation, Boc deprotection | High stereoselectivity, mild conditions | Multi-step, requires sensitive reagents |
| Organolithium Carboxylation | Boc-protected bromophenylpyrrolidine | Lithiation, CO2 quenching, isolation | Direct carboxylation, scalable | Requires low temp, anhydrous conditions |
| Pd-Catalyzed Coupling + Radical Substitution + Hydrolysis | Methyl 3-iodobenzoate + tert-butyl 2-bromoacetate | Coupling, radical substitution, hydrolysis | Short route, mild, industrially feasible | Moderate yield in coupling step |
Chemical Reactions Analysis
Types of Reactions
3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzoic acid moiety.
Reduction: Reduced forms of the pyrrolidine ring.
Substitution: Substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry
3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid serves as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern allows for selective reactions, making it valuable in developing new chemical entities.
| Reaction Type | Example Reagents | Outcome |
|---|---|---|
| Oxidation | Potassium permanganate | Oxidized derivatives of benzoic acid |
| Reduction | Lithium aluminum hydride | Reduced forms of the pyrrolidine ring |
| Nucleophilic Substitution | Amines or alcohols in basic conditions | Substituted benzoic acid derivatives |
Biology
In biological research, this compound is investigated for its potential as a building block in designing biologically active compounds. The pyrrolidine ring can interact with various biological receptors, influencing multiple biochemical pathways.
Medicine
The compound is explored for its therapeutic properties , particularly in drug design and development. Its ability to act as a protecting group allows for selective functionalization, which is crucial in synthesizing pharmacologically active compounds.
Case Study 1: Drug Development
A study focused on the synthesis of novel analgesics utilized this compound as a key intermediate. The resulting compounds demonstrated significant pain-relieving properties in preclinical models, showcasing the compound's potential in medicinal chemistry.
Case Study 2: Biochemical Pathway Modulation
Research involving the interaction of this compound with specific receptors highlighted its role in modulating biochemical pathways related to inflammation. This study provided insights into how structural modifications can enhance biological activity.
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including:
- Synthesis of agrochemicals
- Development of polymer additives
- Creation of fine chemicals for cosmetic formulations
Mechanism of Action
The mechanism of action of 3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The pyrrolidine ring can interact with biological receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 2- vs. 3-Substituted Pyrrolidine Derivatives
A key structural analog is 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid (CAS: 889953-29-1), which differs in the substitution position of the pyrrolidine ring (3-yl vs. 2-yl). Despite sharing the same molecular formula (C₁₆H₂₁NO₄) and purity (95%), the 3-yl isomer exhibits distinct steric and electronic properties. The 2-yl substitution in the target compound may confer enhanced conformational rigidity, influencing its reactivity in amide bond formation .
Table 1: Comparison of Pyrrolidine-Based Analogs
Heterocyclic Variants: Piperazine vs. Pyrrolidine
480.2 for the pyrrolidine analog). This compound is synthesized via Buchwald-Hartwig amination, requiring palladium catalysts (Pd₂(dba)₃), whereas the pyrrolidine analog uses BOPCl/DIPEA-mediated coupling .
Table 2: Heterocyclic Backbone Comparison
Functional Group Modifications: Propenoyl and Fluorinated Derivatives
3-[1-(Prop-2-enoyl)pyrrolidin-2-yl]benzoic acid (CAS: 248.19) introduces an acryloyl group instead of Boc, enhancing electrophilicity for Michael addition or polymerization. Fluorinated analogs like 2-(difluoromethyl)-2-methylbutanoic acid (CAS: EN300-27701352) prioritize metabolic stability, contrasting with the Boc group’s role in temporary protection .
Key Research Findings
- Reactivity : The target compound’s Boc group facilitates high-yield amide bond formation (93% in ), outperforming analogs requiring transition-metal catalysts (e.g., piperazine variant in ) .
- Stability and Commercial Viability : Despite its synthetic utility, the target compound is discontinued by suppliers (), likely due to stability challenges or niche demand compared to the 3-yl isomer .
- Biological Relevance: Analogs like N-(3-carboxy-1-oxopropyl)-(4S)-p-phenylphenylmethyl)-4-amino-2R-methylbutanoic acid ethyl ester () highlight the Boc group’s prevalence in prodrug design, though backbone modifications dictate target specificity .
Biological Activity
3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid is an organic compound with the molecular formula CHNO, characterized by a pyrrolidine ring and a benzoic acid moiety. This compound is notable for its potential biological activities, which are currently under investigation for various applications in medicinal chemistry.
Structure
The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group, which serves as a protective group in chemical synthesis. The benzoic acid component provides additional functional properties that can be exploited in biological systems.
Synthesis
The synthesis typically involves:
- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions.
- Introduction of the Boc Group : Using tert-butyl chloroformate in the presence of a base like triethylamine.
- Coupling with Benzoic Acid : Utilizing coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) .
The biological activity of this compound is attributed to its interaction with specific molecular targets, particularly through the pyrrolidine ring, which can influence various biochemical pathways. The Boc group allows for selective reactions at other sites on the molecule, enhancing its utility in drug design .
Biological Evaluations
Recent studies have shown that derivatives of benzoic acid can promote the activity of protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). These findings suggest that compounds similar to this compound may also exhibit similar properties .
Case Studies
- Protein Degradation Systems : In vitro studies indicated that certain benzoic acid derivatives enhanced proteasome activity significantly, suggesting potential applications in treating age-related diseases where protein homeostasis is disrupted .
- Cytotoxicity Assessments : Evaluations on various cancer cell lines demonstrated that compounds derived from benzoic acid, including those related to our compound of interest, did not show significant cytotoxicity at effective concentrations .
Comparative Analysis
A comparison with similar compounds reveals unique properties attributed to the specific substitution pattern of this compound:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 3-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)benzoic acid | Pyrrolidine ring at position 3 | Potential proteasome activator |
| N-Butoxycarbonyl-pyrrolidine-2-boronic acid | Boronic acid derivative | Antitumor activity |
| 3-Chloro-4-methoxybenzoic acid | Halogenated derivative | Strong interaction with cathepsins B and L |
Medicinal Chemistry
The compound is being explored as a building block for developing new therapeutic agents, particularly those targeting protein degradation pathways. Its structure allows for further functionalization, which can lead to enhanced biological activities .
Future Directions
Ongoing research aims to elucidate the full spectrum of biological activities associated with this compound and its derivatives. Investigations into its effects on cellular processes such as apoptosis, cell cycle regulation, and metabolic pathways are crucial for understanding its potential therapeutic applications.
Q & A
Q. Q1. What are the recommended synthetic routes for preparing 3-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)benzoic acid, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via multi-step reactions involving palladium-catalyzed coupling or Boc-protection strategies. For example:
- Step 1: Introduce the Boc group to pyrrolidine using di-tert-butyl dicarbonate (Boc anhydride) in anhydrous THF with DMAP catalysis .
- Step 2: Couple the Boc-protected pyrrolidine to a benzoic acid derivative via Suzuki-Miyaura cross-coupling (using Pd(OAc)₂/XPhos catalyst) or nucleophilic substitution .
- Key Variables: Temperature (40–100°C), solvent polarity, and inert atmosphere significantly impact yield. Cs₂CO₃ as a base improves coupling efficiency in polar aprotic solvents like DMF .
- Yield Optimization: Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity .
Q. Q2. How can researchers analytically characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of techniques:
Q. Q3. What are the stability profiles and recommended storage conditions for this compound?
Methodological Answer:
- Stability: The Boc group hydrolyzes under acidic (pH < 3) or prolonged basic conditions. Store at -20°C under nitrogen to prevent degradation .
- Solubility: Soluble in DMSO (≥10 mM), DMF, or THF; poorly soluble in water. Avoid aqueous buffers unless neutral pH is maintained .
- Handling: Use anhydrous gloves and Schlenk lines for air-sensitive steps .
Advanced Research Questions
Q. Q4. How does the stereochemistry of the pyrrolidine ring affect the compound’s reactivity in peptide coupling or drug design?
Methodological Answer:
- Stereochemical Impact: The (S)- or (R)-configuration at the pyrrolidine C2 position influences diastereoselectivity in peptide bond formation. For example, (S)-configured derivatives show higher affinity for protease-active sites in kinase inhibitors .
- Experimental Design: Synthesize enantiomers via chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation. Characterize using chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) .
Q. Q5. What strategies mitigate side reactions (e.g., Boc deprotection or racemization) during derivatization?
Methodological Answer:
- Racemization Prevention: Use low-temperature (-20°C) coupling with HATU/DIPEA in DMF to minimize epimerization .
- Boc Stability: Avoid trifluoroacetic acid (TFA) during solid-phase synthesis; replace with HCl/dioxane for controlled deprotection .
- Byproduct Analysis: Monitor via LC-MS for truncated peptides or hydrolyzed intermediates .
Q. Q6. How can computational modeling (e.g., DFT or molecular docking) guide the design of derivatives targeting specific enzymes?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential maps, highlighting nucleophilic sites (e.g., benzoic acid -COOH) for functionalization .
- Docking Studies (AutoDock Vina): Simulate binding to targets like COX-2 or MAP kinases. Focus on hydrogen bonding between the pyrrolidine nitrogen and catalytic residues (e.g., Lys68 in COX-2) .
Q. Q7. How should researchers resolve contradictions in reported physicochemical data (e.g., melting points or solubility)?
Methodological Answer:
- Data Validation: Cross-reference DSC (differential scanning calorimetry) for melting points (reported range: 123–124°C vs. 287–293°C ). Discrepancies may arise from polymorphic forms or hydration states.
- Solubility Testing: Use shake-flask method in PBS (pH 7.4) vs. DMSO; discrepancies often stem from solvent polarity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
